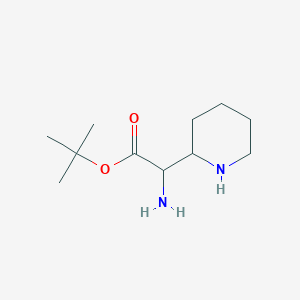
2-(Boc-aminomethyl)-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Boc-aminomethyl)-piperidine is a chemical compound that features a piperidine ring substituted with a tert-butyloxycarbonyl (Boc) protected aminomethyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amine, preventing it from reacting under certain conditions until it is selectively removed.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-aminomethyl)-piperidine typically involves the protection of the aminomethyl group on the piperidine ring with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with gentle heating to ensure complete protection of the amine.
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Boc-aminomethyl)-piperidine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amine acts as a nucleophile.
Coupling Reactions: The protected amine can be used in peptide coupling reactions with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Substitution: Various alkyl halides or sulfonates.
Coupling: Carbodiimides (e.g., EDC, DCC), HATU, or other peptide coupling reagents.
Major Products Formed
Deprotection: The primary amine is regenerated.
Substitution: Substituted piperidine derivatives.
Coupling: Peptides or other amide-containing compounds.
Aplicaciones Científicas De Investigación
2-(Boc-aminomethyl)-piperidine is a chemical compound with a piperidine ring substituted with a Boc-protected aminomethyl group. The Boc (tert-butoxycarbonyl) group is a protecting group, which is used in organic synthesis to protect amines from unwanted reactions during multistep synthesis processes. this compound is used as an intermediate in the synthesis of pharmaceuticals and fine chemicals.
Scientific Research Applications
This compound is used in chemistry, biology, and medicine. It is also used in industrial applications for the production of fine chemicals.
- Chemistry It serves as an intermediate in the synthesis of complex organic molecules.
- Biology It is used in the study of enzyme inhibitors and receptor ligands.
- Medicine It functions as a building block in the synthesis of pharmaceuticals, particularly in developing drugs targeting the central nervous system.
- Industry It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals.
Chemical Reactions
This compound can undergo oxidation to form N-oxides. Reduction reactions can remove the Boc protecting group, yielding the free amine, and the Boc-protected amine can participate in nucleophilic substitution reactions to form new carbon-nitrogen bonds. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. Reducing agents such as lithium aluminum hydride or borane can be used to remove the Boc group, and reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Anticancer Mechanisms
Piperine, a compound related to piperidine, inhibited the Akt signaling pathway in breast cancer cells, leading to reduced cell viability. Similar mechanisms may be explored for this compound.
Tuberculostatic Activity
Mecanismo De Acción
The mechanism of action of 2-(Boc-aminomethyl)-piperidine primarily involves its role as a protected amine. The Boc group prevents the amine from participating in unwanted reactions during multi-step syntheses. Upon deprotection, the free amine can engage in various chemical transformations, such as forming amide bonds in peptide synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-(Tert.-butyloxycarbonyl-aminomethyl)-cyclohexane: Similar structure but with a cyclohexane ring instead of a piperidine ring.
N-Boc-piperidine: Piperidine ring with a Boc-protected nitrogen atom.
Uniqueness
2-(Boc-aminomethyl)-piperidine is unique due to its specific substitution pattern, which allows for selective reactions at the aminomethyl group while the piperidine ring remains intact. This makes it a valuable intermediate in the synthesis of more complex molecules.
Propiedades
Fórmula molecular |
C11H22N2O2 |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-2-piperidin-2-ylacetate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9(12)8-6-4-5-7-13-8/h8-9,13H,4-7,12H2,1-3H3 |
Clave InChI |
CCCVEWRCGHNEHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C1CCCCN1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















